
Daidzein 7-Sulfate Potassium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Daidzein 7-Sulfate Potassium Salt: is a derivative of daidzein, an isoflavone found predominantly in soybeans and other legumes. This compound is known for its various biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties . This compound is particularly interesting due to its enhanced solubility and bioavailability compared to its parent compound, daidzein .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Daidzein 7-Sulfate Potassium Salt typically involves the sulfonation of daidzein. This can be achieved by reacting daidzein with sulfur trioxide-pyridine complex in an appropriate solvent, followed by neutralization with potassium hydroxide to form the potassium salt .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale sulfonation reactions under controlled conditions to ensure high yield and purity. The process would likely include steps for purification and crystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Daidzein 7-Sulfate Potassium Salt can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonate group back to the hydroxyl group.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can regenerate daidzein .
Applications De Recherche Scientifique
Daidzein 7-Sulfate Potassium Salt has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study sulfonation reactions and the behavior of sulfonated isoflavones.
Biology: The compound is studied for its effects on cellular processes, including its antioxidant and anti-inflammatory activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as cancer, cardiovascular diseases, and inflammatory disorders.
Industry: It is used in the development of nutraceuticals and functional foods due to its enhanced bioavailability and health benefits .
Mécanisme D'action
The mechanism of action of Daidzein 7-Sulfate Potassium Salt involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress in cells.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways such as the JNK signaling pathway.
Anticancer Activity: It induces apoptosis in cancer cells and inhibits cell proliferation through various mechanisms
Comparaison Avec Des Composés Similaires
Daidzein: The parent compound with similar biological activities but lower solubility.
Genistein: Another isoflavone with similar antioxidant and anticancer properties.
Equol: A metabolite of daidzein with enhanced estrogenic activity
Uniqueness: Daidzein 7-Sulfate Potassium Salt is unique due to its enhanced solubility and bioavailability, making it more effective in various applications compared to its parent compound and other similar isoflavones .
Propriétés
Formule moléculaire |
C15H10KO7S |
|---|---|
Poids moléculaire |
373.4 g/mol |
InChI |
InChI=1S/C15H10O7S.K/c16-10-3-1-9(2-4-10)13-8-21-14-7-11(22-23(18,19)20)5-6-12(14)15(13)17;/h1-8,16H,(H,18,19,20); |
Clé InChI |
KFWINVRUHICRGE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OS(=O)(=O)O)O.[K] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-aminocyclohexyl)-2-(3-methylphenyl)-3-[(phenylmethyl)amino]imidazo[1,2-a]pyridine-8-carboxamide](/img/structure/B13417392.png)
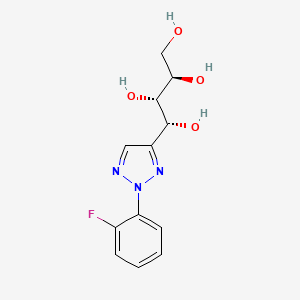
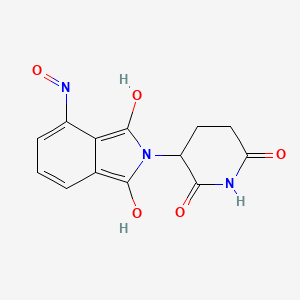
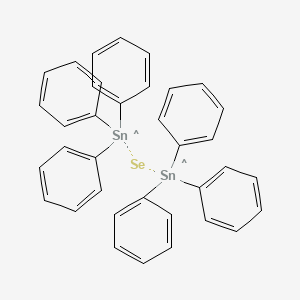
![1-Propanesulfonic acid, 3-[[3-(dimethylamino)propyl][(tridecafluorohexyl)sulfonyl]amino]-](/img/structure/B13417402.png)
![[(1-Fluoroethenyl)sulfinyl]benzene](/img/structure/B13417403.png)
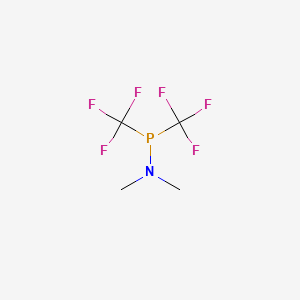
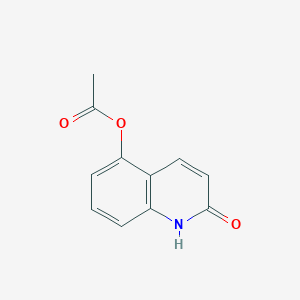
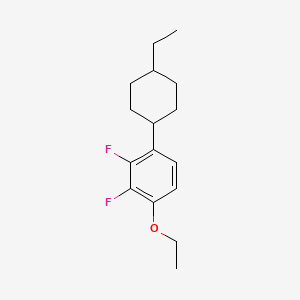
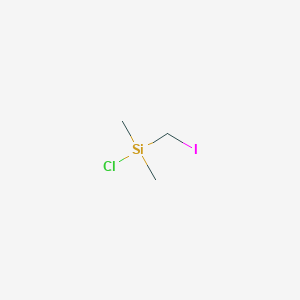
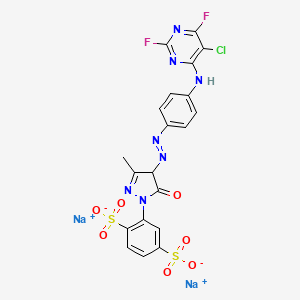
![(4R,4aR,5S,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-5-ol](/img/structure/B13417418.png)

![Pentafluorophenyl 4-[5-[4-(Pentyloxy)phenyl]-3-isoxazolyl]benzoate](/img/structure/B13417447.png)
